molecular formula C24H24N2O3 B5236647 N-(2,3-dimethylphenyl)-2-[(4-ethoxybenzoyl)amino]benzamide

N-(2,3-dimethylphenyl)-2-[(4-ethoxybenzoyl)amino]benzamide

Cat. No. B5236647
M. Wt: 388.5 g/mol
InChI Key: IAVCNIMRZQOGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-[(4-ethoxybenzoyl)amino]benzamide, also known as DEAB, is a chemical compound with potential therapeutic applications. DEAB has been studied extensively in scientific research due to its unique properties and potential benefits in various fields.

Mechanism of Action

N-(2,3-dimethylphenyl)-2-[(4-ethoxybenzoyl)amino]benzamide inhibits the activity of ALDH by binding to the active site of the enzyme, preventing the conversion of retinaldehyde to retinoic acid. This inhibition leads to a decrease in the levels of retinoic acid, which has been linked to the regulation of various cellular processes, including differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of cell differentiation, inhibition of cell proliferation, and promotion of apoptosis in cancer cells. This compound has also been shown to affect the expression of various genes involved in the regulation of cellular processes, including the Notch signaling pathway and Wnt signaling pathway.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-2-[(4-ethoxybenzoyl)amino]benzamide has several advantages for use in lab experiments, including its ability to inhibit ALDH activity, its specificity for ALDH, and its potential therapeutic applications. However, this compound also has limitations, including its potential toxicity and its effects on other cellular processes.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-2-[(4-ethoxybenzoyl)amino]benzamide, including the development of more potent and selective ALDH inhibitors, the identification of new therapeutic applications for this compound, and the investigation of the effects of this compound on other cellular processes. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.

Synthesis Methods

N-(2,3-dimethylphenyl)-2-[(4-ethoxybenzoyl)amino]benzamide can be synthesized through a multistep process starting with the reaction of 2,3-dimethylaniline and 4-ethoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-aminobenzamide to yield this compound.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-[(4-ethoxybenzoyl)amino]benzamide has been extensively studied in scientific research for its potential use in various fields, including cancer research, stem cell research, and developmental biology. This compound has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme involved in the metabolism of retinoic acid, which has been linked to cancer stem cells and the regulation of embryonic development.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(4-ethoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-4-29-19-14-12-18(13-15-19)23(27)26-22-10-6-5-9-20(22)24(28)25-21-11-7-8-16(2)17(21)3/h5-15H,4H2,1-3H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVCNIMRZQOGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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